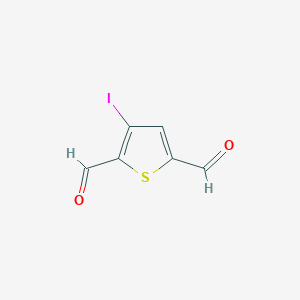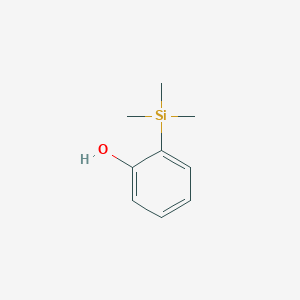
2-(Trimethylsilyl)phenol
Overview
Description
2-(Trimethylsilyl)phenol (2-TMS) is an organosilicon compound that is used in a wide range of scientific research applications. It is a colorless, volatile liquid with a strong odor and is a derivative of phenol. 2-TMS is used in organic synthesis and as a reagent for the detection and analysis of various compounds. It is also used in the synthesis of compounds such as polymers, pharmaceuticals, and dyes.
Scientific Research Applications
Chemical Synthesis and Functionalization : 2-(Trimethylsilyl)ethanol, a related compound, has been utilized for copper-catalyzed coupling of aryl iodides, facilitating the preparation of substituted phenols, even with sensitive functional groups (Mullick et al., 2011).
Organic Chemistry Reactions : Trimethylsilyl trifluoromethanesulfonate acts as an excellent catalyst for the acylation of alcohols with acid anhydrides, including phenols, achieving clean and efficient reactions (Procopiou et al., 1998).
Silylation Techniques : Rapid and efficient trimethylsilylation of alcohols and phenols has been achieved with hexamethyldisilazane, catalyzed by ZrO(OTf)2. This method is noted for its selectivity and effectiveness at room temperature (Moghadam et al., 2008).
Benzyne Precursors : 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate has been identified as a versatile precursor to o-benzyne, a reactive intermediate in organic synthesis (Bronner & Garg, 2009).
Derivatization in Analytical Chemistry : Microwave-accelerated derivatization processes for phenolic acids have been developed, utilizing trimethylsilyl derivatives for gas chromatography-mass spectrometry analysis (Chu et al., 2001).
Polymer Synthesis : Trimethylsilyl groups have been used in the synthesis of all-aromatic hyperbranched polyesters, demonstrating the versatility of these groups in polymer chemistry (Turner et al., 1993).
Mechanism of Action
Target of Action
It is known that phenolic compounds, which include 2-(trimethylsilyl)phenol, often interact with proteins, enzymes, and cell membranes, altering their structure and function .
Mode of Action
It is known that trimethylsilyl groups, which are part of the this compound molecule, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
They can act as antioxidants, neutralizing harmful free radicals, and they can also interact with enzymes and other proteins, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the trimethylsilyl group could potentially influence these properties, as it is known to increase the volatility of compounds .
Result of Action
Phenolic compounds are known to have various biological activities, such as antioxidant, antimicrobial, and anti-inflammatory properties .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the action of phenolic compounds .
Safety and Hazards
Future Directions
The use of silyl-containing protecting groups like 2-(Trimethylsilyl)phenol in organic synthesis is an active area of research . These groups have demonstrated wide utility in organic syntheses, ranging from orthogonal protection of amine, hydroxyl, and acid functionalities in complex drug molecules .
Biochemical Analysis
Cellular Effects
Phenolic compounds are known to influence cell function through various mechanisms, including modulation of cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-(Trimethylsilyl)phenol are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
properties
IUPAC Name |
2-trimethylsilylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGHARXPLDWFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934626 | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15288-53-6 | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015288536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Trimethylsilyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQQ54B444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



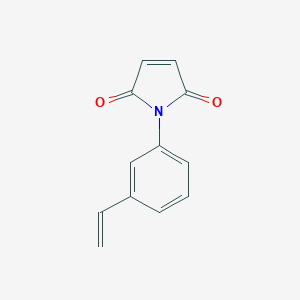



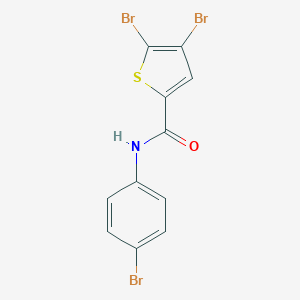
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
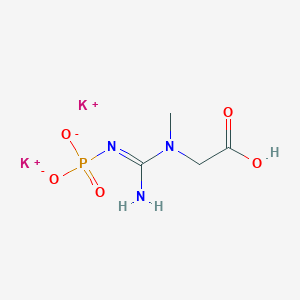

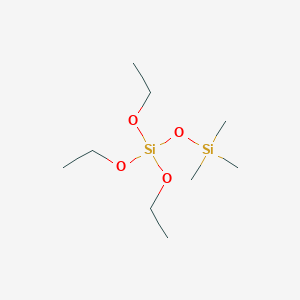
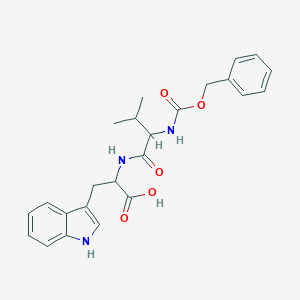
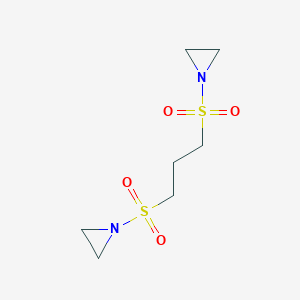
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)

